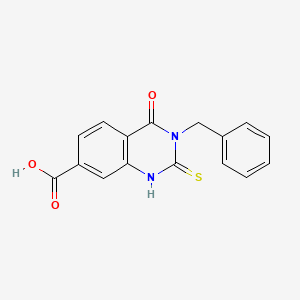

![molecular formula C18H21ClN2O3 B2784508 Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate CAS No. 325992-62-9](/img/structure/B2784508.png)

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

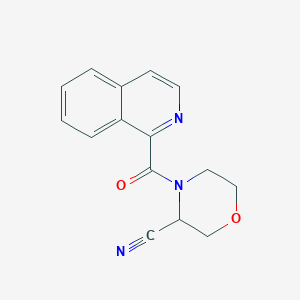

“Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate” is a complex organic compound that contains a quinoline nucleus and a piperidine ring . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . The synthesis of piperidine derivatives has been achieved through intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a quinoline nucleus and a piperidine ring . Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrano and Pyrimidine Derivatives : The compound has been utilized in the synthesis of diverse pyrano and pyrimidine derivatives, demonstrating its versatility as a building block in organic synthesis. For instance, ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a related compound, reacted with benzoyl isothiocyanate to produce 1-thioureido derivatives, leading to cyclization products with potential biological activities (Paronikyan et al., 2016).

Quinolone Derivatives Synthesis : The chemical is also involved in the synthesis of piperazine substituted quinolones, demonstrating the compound's utility in creating derivatives with potential antibacterial properties. This synthesis pathway emphasizes its role in developing new antimicrobial agents (Fathalla & Pazdera, 2017).

Potential Biological Activities

Antibacterial and Antiviral Activities : Several studies have explored the antimicrobial potential of derivatives synthesized from compounds similar to Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate. For example, novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized through ultrasound-promoted reactions, exhibited moderate antibacterial activity against a range of bacterial strains, indicating the compound's relevance in the development of new antibacterial agents (Balaji et al., 2013).

Anti-acetylcholinesterase Activity : Piperidine derivatives, related to the chemical , have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These derivatives have shown promising results, with specific modifications leading to a substantial increase in activity, highlighting the compound's potential application in developing treatments for conditions such as dementia (Sugimoto et al., 1990).

作用機序

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s predicted properties include a melting point of 133 °c, a boiling point of 5071±500 °C, and a density of 1352±006 g/cm3 . Its pKa is predicted to be 8.99±0.59 , which could influence its absorption and distribution in the body.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities .

特性

IUPAC Name |

ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-8-21(9-6-12)11-13-10-15(19)14-4-3-7-20-16(14)17(13)22/h3-4,7,10,12,22H,2,5-6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEXHQWKIYEQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)

![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2784429.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)

![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)

![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2784442.png)

![4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline](/img/structure/B2784445.png)